3'-Methyl-4-dimethylaminoazobenzene
Overview
Description
Synthesis Analysis
The synthesis of 3'-Methyl-4-dimethylaminoazobenzene and its derivatives often involves reactions that introduce or modify the azo (-N=N-) linkage, a critical feature of these compounds. Although specific synthesis routes for 3'-Methyl-4-dimethylaminoazobenzene are not detailed in the provided papers, the general approach to synthesizing azobenzene derivatives typically includes diazotization reactions followed by coupling with aromatic compounds. The synthesis process is crucial for creating the specific chemical structure that determines the compound's properties and interactions.
Molecular Structure Analysis
Molecular structure analysis of azobenzene derivatives, including 3'-Methyl-4-dimethylaminoazobenzene, reveals the importance of the azo group and substituted groups in determining the compound's physical and chemical behavior. The azo linkage and the positioning of the methyl and dimethylamino groups influence the molecule's conformation, electronic distribution, and potential for isomerization, which are essential for understanding its reactivity and function in various environments.
Chemical Reactions and Properties
3'-Methyl-4-dimethylaminoazobenzene undergoes various chemical reactions characteristic of azo compounds and aromatic amines. These reactions can involve changes to the azo linkage, such as reduction or isomerization, and modifications to the aromatic rings through electrophilic substitution or oxidative processes. The compound's chemical properties are significantly influenced by its molecular structure, which can determine its reactivity towards different reagents and conditions.
Physical Properties Analysis
The physical properties of 3'-Methyl-4-dimethylaminoazobenzene, such as solubility, melting point, and absorption spectrum, are influenced by its molecular structure. The presence of the dimethylamino group can increase the compound's polarity, affecting its solubility in various solvents, while the aromatic rings contribute to its characteristic absorption in the UV-visible spectrum, important for its identification and quantification.
Chemical Properties Analysis
Chemically, 3'-Methyl-4-dimethylaminoazobenzene exhibits properties typical of azo dyes and aromatic amines, including the ability to undergo diazo coupling reactions, electrophilic substitution, and redox reactions. These chemical behaviors are crucial for the compound's applications in dyeing processes and its potential biological activity, including interactions with biomolecules and cellular structures.
For detailed studies on the synthesis, structure, and properties of 3'-Methyl-4-dimethylaminoazobenzene and related compounds, refer to the following sources:
- Yoshida et al., 1978 discusses the morphological and biochemical investigations of carcinoma tissues induced by this compound.
- Baba et al., 2006 examines the thermal Z to E isomerization reactions of azobenzene and related compounds in ionic liquids, shedding light on their chemical reactivity and properties.
Scientific Research Applications
1. Tryptophan Metabolism Research
- Application Summary: This compound is used to study the effect of feeding 3’-Methyl-4-dimethylaminoazobenzene on tryptophan metabolism in rats .
- Methods of Application: Rats were fed the hepatic carcinogen 3’-methyl-4-dimethylaminoazobenzene .
- Results: The study found that liver tryptophan pyrrolase and kynureninase activity decreased when rats were fed the hepatic carcinogen 3’-methyl-4-dimethylaminoazobenzene, whereas liver kynurenine transaminase activity did not differ significantly from that of the controls .
2. Mitochondrial Function Research
- Application Summary: This compound is used to study the effect of short-term feeding of 3’-Methyl-4-dimethylaminoazobenzene on rat-liver mitochondrial function .
- Methods of Application: Rats were fed a single large dose of the carcinogen 3’-Methyl-4-dimethylaminoazobenzene .
- Results: The study found differences in isocitrate and citrate oxidation in mitochondria of normal liver and of hepatomas induced by feeding 3’-methyl-4-dimethylaminoazobenzene .
3. Liver Cell Transformation Research
- Application Summary: This compound is used to study the production of transformed liver cells .
- Methods of Application: Primary mass cultures of isolated liver cells, which were prepared from normal adult rat by a collagenase-liver-perfusion technique, were treated with 3’-methyl-4-dimethylaminoazobenzene .
- Results: The study found that mature hepatocytes remarkably decreased in their numbers due to the cytotoxic effect of 3’-methyl-4-dimethylaminoazobenzene, but thereafter active proliferation of epithelial-like clear cells was observed .
4. DNA Stability Research
- Application Summary: This compound is used to define early biochemical changes occurring in livers of rats that were fed various chemical carcinogens .
- Methods of Application: Rats were subjected to partial hepatectomy and subsequently given multiple injections of radioactive thymidine to prelabel DNA in their liver. Following a 4-week recovery period the rats were placed on diets containing either 0.05% 3’-methyl-4-dimethylaminoazobenzene .
- Results: The study found that 3’-methyl-4-dimethylaminoazobenzene had caused a dose-dependent loss of prelabeled DNA demonstrating the cytotoxicity of this carcinogen .
5. Intrahepatic Cholangiocarcinoma Research
- Application Summary: This compound is used to investigate whether the epidermal growth factor receptor (EGFR) and signal transducer and activator of transcription-3 (STAT3) signal pathway contributes to the carcinogenesis of intrahepatic cholangiocarcinoma (ICC) induced by 3’-methyl-4 dimethylaminoazobenzene (3’Me-DAB) in rats .
- Methods of Application: Rats were subjected to partial hepatectomy and subsequently given multiple injections of radioactive thymidine to prelabel DNA in their liver. Following a 4-week recovery period the rats were placed on diets containing either 0.05% 3’-methyl-4-dimethylaminoazobenzene .
- Results: The study found that 3’-methyl-4-dimethylaminoazobenzene had caused a dose-dependent loss of prelabeled DNA demonstrating the cytotoxicity of this carcinogen .
6. Hepatic Hyperplasia Research
- Application Summary: This compound is used to define early biochemical changes occurring in livers of rats that were fed various chemical carcinogens .
- Methods of Application: Rats were subjected to partial hepatectomy and subsequently given multiple injections of radioactive thymidine to prelabel DNA in their liver. Following a 4-week recovery period the rats were placed on diets containing either 0.05% 3’-methyl-4-dimethylaminoazobenzene .
- Results: The study found that 3’-methyl-4-dimethylaminoazobenzene had caused a dose-dependent loss of prelabeled DNA demonstrating the cytotoxicity of this carcinogen .
Safety And Hazards
Future Directions
While there is ongoing research into the effects and mechanisms of 3’-Methyl-4-dimethylaminoazobenzene, it’s clear that more studies are needed to fully understand its properties and potential applications. For instance, further studies could explore its synthesis, chemical reactions, and mechanism of action in more detail .
properties
IUPAC Name |
N,N-dimethyl-4-[(3-methylphenyl)diazenyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-12-5-4-6-14(11-12)17-16-13-7-9-15(10-8-13)18(2)3/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTFSVIRYMXRSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020838, DTXSID90858996 | |
Record name | 3'-Methyl-4-(dimethylamino)azobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
Record name | 3-Methyl-4'-(dimethylamino)azobenzene | |
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Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4), In water, 0.4 mg/l @ 25 °C | |
Record name | SID49724795 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 3-METHYL-4'-(DIMETHYLAMINO)AZOBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5071 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000352 [mmHg] | |
Record name | 3-Methyl-4'-(dimethylamino)azobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3'-Methyl-4-dimethylaminoazobenzene | |
CAS RN |
55-80-1, 1081821-70-6 | |
Record name | N,N-Dimethyl-4-[2-(3-methylphenyl)diazenyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55-80-1 | |
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Record name | 3-Methyl-4'-(dimethylamino)azobenzene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055801 | |
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Record name | Benzenamine, N,N-dimethyl-4-[2-(3-methylphenyl)diazenyl]- | |
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Record name | 3'-Methyl-4-(dimethylamino)azobenzene | |
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Record name | N,N-Dimethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858996 | |
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Record name | N,N-dimethyl-4-(m-tolylazo)aniline | |
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Record name | 4-(DIMETHYLAMINO)-3'-METHYLAZOBENZENE | |
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Record name | 3-METHYL-4'-(DIMETHYLAMINO)AZOBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5071 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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